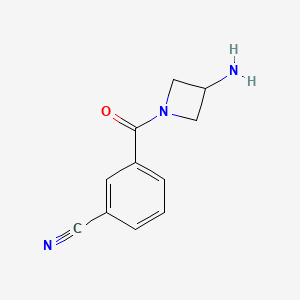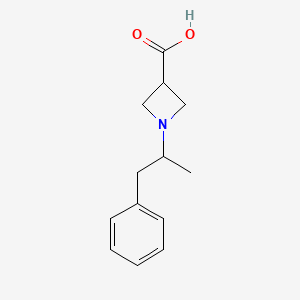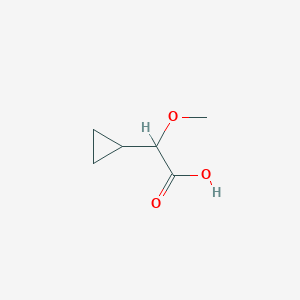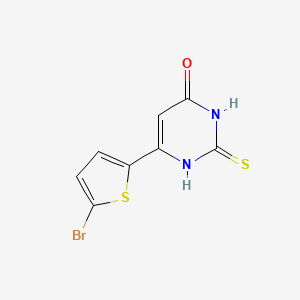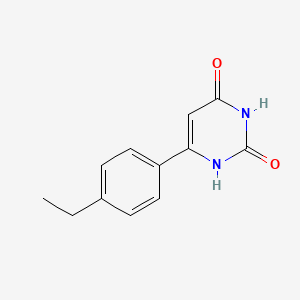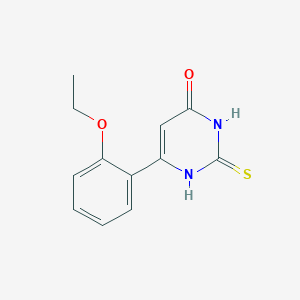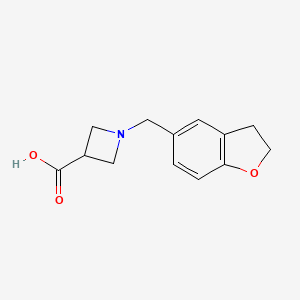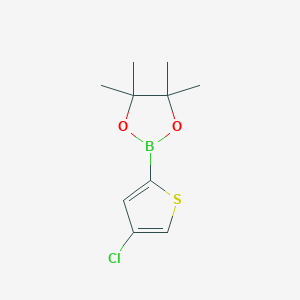
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the following properties:
- IUPAC Name : (4-chloro-2-thienyl)acetic acid
- Molecular Formula : C<sub>6</sub>H<sub>5</sub>ClO<sub>2</sub>S
- Molecular Weight : 176.62 g/mol
- CAS Number : 1263206-98-9
- Synonyms : 2-(4-chlorothiophen-2-yl)acetic acid
Synthesis Analysis
The compound can be synthesized through a multi-step process:
- Condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea yields 4-(4-chlorothiophen-2-yl)thiazol-2-amine.
- Bromination of compound 3 using NBS.
- Nucleophilic reaction with amines to obtain the final product, 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Molecular Structure Analysis
The compound’s molecular structure consists of a thiazole ring with a chlorothiophene substituent. The boron atom is part of the dioxaborolane moiety.
Chemical Reactions Analysis
The compound exhibits anti-inflammatory properties. It inhibits COX-2 (cyclooxygenase-2) enzyme activity, which is crucial in inflammation pathways. Additionally, it shows moderate inhibition of COX-1 and 5-LOX (5-lipoxygenase) enzymes.
Physical And Chemical Properties Analysis
- Solubility : Insoluble in water; soluble in organic solvents.
- Melting Point : Varies based on the specific derivative.
- Stability : Stable under standard conditions.
科学的研究の応用
Application 1: Treatment of Analgesia and Inflammation
- Summary of the Application : This compound has been used in the synthesis of new thiazole derivatives for the treatment of analgesia and inflammation .
- Methods of Application or Experimental Procedures : In a multi-step synthetic approach, seven new thiazole derivatives were synthesized. The anti-inflammatory potentials of these compounds were initially examined using COX-1, COX-2, and 5-LOX enzyme assays . After in vitro confirmation, the potential compounds were subjected to in vivo analgesic and anti-inflammatory studies .
- Results or Outcomes : All the synthesized compounds proved to be potent inhibitors of COX-2 compared to celecoxib (IC 50 0.05 μM), exhibiting IC 50 values in the range of 0.76–9.01 μM . Compounds 5b, 5d, and 5e were dominant and selective COX-2 inhibitors with the lowest IC 50 values and selectivity index (SI) values of 42, 112, and 124, respectively .
Application 1: Treatment of Analgesia and Inflammation
- Summary of the Application : This compound has been used in the synthesis of new thiazole derivatives for the treatment of analgesia and inflammation .
- Methods of Application or Experimental Procedures : In a multi-step synthetic approach, seven new thiazole derivatives were synthesized. The anti-inflammatory potentials of these compounds were initially examined using COX-1, COX-2, and 5-LOX enzyme assays . After in vitro confirmation, the potential compounds were subjected to in vivo analgesic and anti-inflammatory studies .
- Results or Outcomes : All the synthesized compounds proved to be potent inhibitors of COX-2 compared to celecoxib (IC 50 0.05 μM), exhibiting IC 50 values in the range of 0.76–9.01 μM . Compounds 5b, 5d, and 5e were dominant and selective COX-2 inhibitors with the lowest IC 50 values and selectivity index (SI) values of 42, 112, and 124, respectively .
Application 1: Treatment of Analgesia and Inflammation
- Summary of the Application : This compound has been used in the synthesis of new thiazole derivatives for the treatment of analgesia and inflammation .
- Methods of Application or Experimental Procedures : In a multi-step synthetic approach, seven new thiazole derivatives were synthesized. The anti-inflammatory potentials of these compounds were initially examined using COX-1, COX-2, and 5-LOX enzyme assays . After in vitro confirmation, the potential compounds were subjected to in vivo analgesic and anti-inflammatory studies .
- Results or Outcomes : All the synthesized compounds proved to be potent inhibitors of COX-2 compared to celecoxib (IC 50 0.05 μM), exhibiting IC 50 values in the range of 0.76–9.01 μM . Compounds 5b, 5d, and 5e were dominant and selective COX-2 inhibitors with the lowest IC 50 values and selectivity index (SI) values of 42, 112, and 124, respectively .
Safety And Hazards
- Safety : Handle with care; follow standard laboratory safety protocols.
- Hazards : No specific hazards reported for this compound.
将来の方向性
Further research is needed to explore its pharmacological applications, potential drug development, and optimization of its anti-inflammatory properties.
特性
IUPAC Name |
2-(4-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)8-5-7(12)6-15-8/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPQQVUHQXLKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718429 | |
| Record name | 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1040281-84-2 | |
| Record name | 2-(4-Chloro-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040281-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



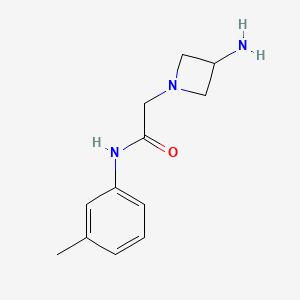
![3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B1487904.png)
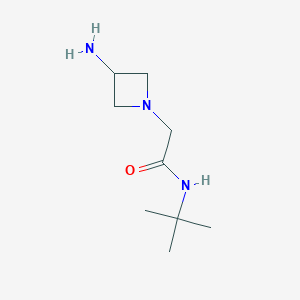
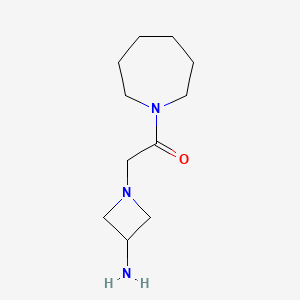
![1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1487908.png)
![2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1487909.png)
![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1487912.png)
